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Elacestrant Efficacy Data from the EMERALD Trial

Trial / Analysis Patient Population
Key Efficacy
Endpoints

Result

EMERALD Phase
3 [1]

ER+/HER2- aBC/mBC with
prior endocrine + CDK4/6i

therapy

Median PFS (All
Patients)

Not specified in sources

Median PFS (ESR1-
mutant)

Statistically significant

improvement vs. SOC
[1]

Pooled Objective
Response Rate
(ORR)

7% (95% CI: 2–18%) [1]

Systematic Post-
Hoc Analysis [1]

Pooled data from 3 clinical

trials (n=835)

Pooled Progression-
Free Survival

Not statistically

significant (P=0.47) [1]

Overall Survival (OS) Data were immature at

time of analysis [1]
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Key Trials and Experimental Protocols

For researchers, the design and methodology of these trials are critical for interpreting the data.

EMERALD (NCT03778931): This was a randomized, open-label, active-controlled Phase 3 trial
[1]. It enrolled patients with ER+/HER2- locally advanced or metastatic breast cancer who had
progressed on prior endocrine therapy combined with a CDK4/6 inhibitor. Patients were randomized

to receive either elacestrant (400 mg orally once daily) or the investigator's choice of standard
endocrine therapy (fulvestrant, anastrozole, letrozole, or exemestane monotherapy). The primary

endpoints were PFS in all patients and in the subpopulation with detectable ESR1 mutations, as
assessed by a Blinded Independent Central Review (BICR) using RECIST v1.1 criteria [1].

Systematic Post-Hoc Analysis: This analysis followed PRISMA 2020 guidelines and pooled data
from multiple trials, including EMERALD [1]. Statistical analysis was performed using R software. For

time-to-event outcomes like PFS, the inverse variance method with a random-effects model
(using the DerSimonian-Laird estimator) was applied to pool effect estimates. Heterogeneity was

assessed using Cochran's Q test and the I² statistic [1].

Mechanism of Action and Comparison with Other
Agents

Elacestrant's mechanism and how it fits into the current treatment landscape are areas of active research.

Mechanism of Action (MOA): Elacestrant is an oral selective estrogen receptor degrader
(SERD) and ER antagonist [1]. It is noted to have both SERM- and SERD-like properties, which

differentiates it from some other agents in development [2].
Comparison with Other Endocrine Therapies: The development of oral SERDs like elacestrant
was driven by the limitations of fulvestrant, which has low oral bioavailability and requires
intramuscular injection [1]. In the VERITAC-2 trial, another novel oral agent, vepdegestrant (a
PROTAC ER degrader), showed a superior median PFS (5 months vs. 2.1 months) compared to
fulvestrant in patients with ESR1 mutations [3] [4]. It is important to distinguish these agents: while

elacestrant is a SERD, vepdegestrant is a PROTAC, a different class of drug that harnesses the
ubiquitin-proteasome system to degrade the estrogen receptor [3].

The following diagram illustrates the mechanism of elacestrant and other key endocrine agents in the

context of ER+ breast cancer cells.
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Future Research Directions

The clinical development of elacestrant is expanding beyond monotherapy, exploring its potential as a

backbone for combination regimens.
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Combination Therapies: The ELEVATE study (NCT05563220) is a Phase 1b/2 open-label umbrella

trial evaluating elacestrant in combination with CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib)
and with inhibitors of the PI3K/AKT/mTOR pathway (alpelisib, capivasertib, everolimus) [5] [6].

Preliminary data from the ribociclib and everolimus cohorts have shown favorable PFS and a
manageable safety profile, supporting further investigation [5].

Moving into Earlier Lines of Therapy: The ELCIN trial (NCT05596409) is a Phase 2 study
exploring the efficacy of elacestrant in CDK4/6 inhibitor-naïve patients [5].

In summary, for the clinical researcher:

The most robust data for elacestrant currently demonstrates a PFS benefit in post-CDK4/6
inhibitor settings, especially for tumors with ESR1 mutations.
Overall survival data remain immature, and its definitive effect on OS is not yet established.
The future of elacestrant lies in its combinability with other targeted agents, as seen in the
ELEVATE study, which may enhance its efficacy and expand its utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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